molecular formula C15H15N3O3S B2546855 N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 476308-63-1

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No.: B2546855
CAS No.: 476308-63-1
M. Wt: 317.36
InChI Key: LKLZJDGVHHSDEP-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CAS 476308-63-1) is a high-purity chemical compound with a molecular formula of C15H15N3O3S and a molecular weight of 317.36 g/mol . This acetamide derivative features a benzothiazole core, a privileged scaffold in medicinal chemistry known for yielding diverse biological activities, and is conjugated with a 2,5-dioxopyrrolidin-1-yl moiety via an acetamide linker. The structural architecture of this compound, particularly the benzothiazole unit and the acetamide linkage, is frequently explored in the design and synthesis of novel bioactive molecules for neurological research . The presence of the 2,5-dioxopyrrolidinyl group can enhance the compound's properties as a chemical building block, potentially for the development of central nervous system (CNS)-active agents. Researchers utilize this compound primarily as a key intermediate in the synthesis of more complex molecules for pharmacological evaluation. It is offered for research applications only and is strictly not for human or veterinary diagnostic or therapeutic use. The product is subject to availability and is typically shipped and stored under standard laboratory conditions.

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-8-5-9(2)14-10(6-8)22-15(17-14)16-11(19)7-18-12(20)3-4-13(18)21/h5-6H,3-4,7H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLZJDGVHHSDEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)CN3C(=O)CCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound consists of a benzothiazole moiety substituted with a dioxopyrrolidine group. Its molecular formula is C15H16N2O3SC_{15}H_{16}N_2O_3S, and it has a molar mass of approximately 304.36 g/mol. The structural characteristics of benzothiazole derivatives often contribute to their biological activity, including anti-inflammatory, antibacterial, and anticancer properties.

Antidiabetic Activity

Research has indicated that benzothiazole derivatives exhibit significant antidiabetic effects. A study evaluated various N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives for their ability to lower plasma glucose levels in non-insulin-dependent diabetes mellitus (NIDDM) rat models. The most active compounds were found to inhibit 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), suggesting a mechanism for their antidiabetic activity .

Anticancer Activity

Benzothiazole compounds have gained attention for their anticancer properties. A recent study synthesized novel benzothiazole derivatives and assessed their effects on various cancer cell lines. One notable compound demonstrated significant inhibition of cell proliferation and induced apoptosis in A431, A549, and H1299 cancer cells. The mechanism involved modulation of inflammatory cytokines such as IL-6 and TNF-α, highlighting the potential of benzothiazoles in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have also been documented. A series of N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole derivatives were evaluated for their antibacterial and antifungal activities against various pathogens. Some compounds exhibited potent activity with minimum inhibitory concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Compounds from this class have been shown to inhibit key enzymes involved in metabolic pathways related to diabetes and cancer.
  • Cytokine Modulation : They can reduce the levels of pro-inflammatory cytokines, contributing to their anti-inflammatory and anticancer effects.
  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, thereby inhibiting tumor growth.

Case Studies

Several studies have reported on the synthesis and evaluation of benzothiazole derivatives:

StudyFindings
Kamal et al., 2010Identified anticancer properties in modified benzothiazoles against non-small cell lung cancer cell lines.
Lee et al., 2011Demonstrated anti-inflammatory effects through inhibition of cytokine production in vitro.
El-Helby et al., 2019Showed antimicrobial efficacy against both bacterial and fungal species with low MIC values.

Scientific Research Applications

Antimicrobial Activity

Research has shown that N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide exhibits significant antimicrobial properties. A study conducted by Bondock et al. (2008) synthesized various heterocycles incorporating this compound and tested them against several microbial strains. The results indicated promising activity against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections.

Anticancer Activities

The anticancer potential of this compound has been extensively studied. Duran and Demirayak (2012) synthesized derivatives targeting cancer cell lines, demonstrating high efficacy against melanoma-type cells in a panel of 60 human tumor cell lines. This suggests that derivatives of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide could be developed into novel anticancer agents.

Metabolic Stability Improvement

Improving the metabolic stability of pharmaceutical compounds is crucial for drug development. Research by Stec et al. (2011) explored modifications to the benzothiazole ring to enhance stability against metabolic deacetylation. This study highlighted the importance of structural modifications in increasing the effectiveness of compounds like N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide.

Enzyme Inhibition

Certain derivatives of this compound have been identified as inhibitors of critical kinases involved in cancer signaling pathways. A study by Fallah-Tafti et al. (2011) found that these derivatives could inhibit Src kinase activity, which is significant for developing targeted cancer therapies.

Case Studies

StudyFocusFindings
Bondock et al. (2008)Antimicrobial ActivityPromising results against various microbial strains
Duran & Demirayak (2012)Anticancer ActivityHigh efficacy against melanoma cell lines
Stec et al. (2011)Metabolic StabilityStructural modifications enhance stability
Fallah-Tafti et al. (2011)Enzyme InhibitionInhibition of Src kinase linked to anticancer activity

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound’s closest structural analog, 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)acetamide (referred to here as Compound A), shares the dioxopyrrolidinyl acetamide group but differs in benzothiazole substituents :

  • Target Compound : 4,6-dimethyl groups on the benzothiazole ring.
  • Compound A : 3-ethyl and 4,6-difluoro substituents.

Comparative Analysis of Substituent Effects

Lipophilicity and Solubility: The 4,6-dimethyl groups in the target compound likely increase lipophilicity compared to Compound A’s 4,6-difluoro substituents. Fluorine atoms reduce lipophilicity (logP) while enhancing metabolic stability and membrane permeability.

Electronic Effects :

  • Methyl groups are electron-donating, which may stabilize the benzothiazole ring’s aromatic system. In contrast, fluorine atoms are electron-withdrawing, altering electronic distribution and possibly influencing reactivity or binding affinity.

Synthetic Accessibility :

  • Methylation at the 4,6-positions (target compound) is synthetically straightforward compared to fluorination and ethylation (Compound A), which may require specialized reagents or conditions.

Table 1: Structural and Calculated Property Comparison

Property Target Compound Compound A
Molecular Formula C₁₅H₁₇N₃O₃S C₁₅H₁₅F₂N₃O₃S
Substituents 4,6-dimethyl 3-ethyl, 4,6-difluoro
Lipophilicity (Predicted logP) ~2.8 (higher) ~2.2 (lower due to fluorine)
Metabolic Stability Moderate (methyl groups may slow oxidation) High (fluorine resists CYP450-mediated metabolism)

Research Findings and Implications

Crystallographic Insights

While neither compound’s crystal structure is explicitly detailed in the evidence, the SHELX software suite (widely used for small-molecule refinement) could resolve structural parameters such as bond lengths and angles, critical for understanding conformational preferences .

Pharmacological Considerations

  • Target Compound : The dimethyl-benzothiazole core may favor interactions with hydrophobic binding pockets, making it suitable for kinase inhibitors (e.g., JAK/STAT pathways).
  • Compound A : Fluorine atoms could enhance selectivity for targets requiring electronegative interactions (e.g., ATP-binding sites in enzymes).

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of 4,6-dimethyl-1,3-benzothiazol-2-amine with a 2-(2,5-dioxopyrrolidin-1-yl)acetyl chloride derivative in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) or dimethylformamide (DMF) .
  • Step 2 : Purification via column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity.
  • Key considerations : Control reaction temperature (60–80°C) to minimize side reactions like hydrolysis of the dioxopyrrolidinyl group. Reaction progress can be monitored via TLC (silica gel, ethyl acetate/hexane eluent) or HPLC .

Advanced: How can contradictions in crystallographic data for this compound be resolved during structural validation?

Conflicting crystallographic data may arise from:

  • Disorder in the dioxopyrrolidinyl group : Use SHELXL’s restraints (e.g., DFIX, FLAT) to model thermal motion or positional disorder .
  • Hydrogen bonding ambiguities : Validate intermolecular interactions (e.g., N–H⋯N or C–H⋯O bonds) using PLATON’s ADDSYM tool to check for missed symmetry .
  • Twinned crystals : Employ TWIN and BASF commands in SHELXL for refinement against twinned data .
  • Validation metrics : Ensure R1 < 5%, wR2 < 10%, and a "Goodness of Fit" (GoF) near 1.0 .

Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

  • 1H/13C NMR : Confirm the benzothiazole proton environment (δ 7.0–8.0 ppm) and acetamide carbonyl (δ ~170 ppm). The dioxopyrrolidinyl group shows distinct methylene signals (δ 2.5–3.5 ppm) .
  • IR spectroscopy : Validate amide C=O stretches (~1660–1680 cm⁻¹) and benzothiazole C=N vibrations (~1600 cm⁻¹) .
  • Mass spectrometry (HRMS) : Confirm the molecular ion [M+H]+ with <2 ppm error .

Advanced: How can computational modeling predict this compound’s interaction with biological targets (e.g., kinases)?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to kinase active sites (e.g., JAK2 or EGFR). Focus on hydrogen bonding between the acetamide carbonyl and kinase hinge regions .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of the benzothiazole-dioxopyrrolidinyl pharmacophore in aqueous/PBS buffers .
  • QSAR analysis : Correlate substituent effects (e.g., methyl groups on benzothiazole) with inhibitory activity using CoMFA or HQSAR .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

  • pH stability : Stable in neutral buffers (pH 6–8) but undergoes hydrolysis in acidic (pH < 4) or alkaline (pH > 10) conditions, degrading the dioxopyrrolidinyl ring .
  • Thermal stability : Decomposes above 160°C (DSC/TGA data). Store at −20°C in inert atmospheres to prevent oxidation of the thiazole sulfur .
  • Light sensitivity : Protect from UV exposure to avoid photooxidation of the benzothiazole moiety .

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

  • Modify substituents : Introduce electron-withdrawing groups (e.g., Cl, F) at the benzothiazole 4-position to enhance kinase inhibition .
  • Vary the dioxopyrrolidinyl group : Replace with tetrahydrofuran-2-one to improve solubility while retaining conformational rigidity .
  • Bioisosteric replacements : Substitute the acetamide linker with sulfonamide or urea groups to modulate binding kinetics .
  • In vitro testing : Prioritize derivatives with IC50 < 1 μM in cancer cell lines (e.g., MCF-7 or A549) and low cytotoxicity in HEK293 normal cells .

Basic: What analytical challenges arise in quantifying this compound in biological matrices?

  • Matrix interference : Use SPE (C18 cartridges) or protein precipitation with acetonitrile to isolate the compound from plasma .
  • Detection limits : Optimize LC-MS/MS methods (e.g., ESI+ mode, m/z 350–400) for sensitivity down to 1 ng/mL .
  • Internal standards : Deuterated analogs (e.g., d₃-methyl benzothiazole) improve quantification accuracy .

Advanced: How does crystallographic data inform polymorph screening and formulation strategies?

  • Polymorph identification : Screen 10+ solvents (e.g., ethanol, acetonitrile) via slurry crystallization and analyze via PXRD to identify Forms I (triclinic) and II (monoclinic) .
  • Bioavailability : Form I (higher solubility) is preferred for oral formulations. Use excipients like PEG 4000 to stabilize the metastable form .
  • Hygroscopicity : Avoid Form II, which absorbs moisture (>5% w/w) at 25°C/60% RH, leading to phase transitions .

Basic: What safety protocols are essential for handling this compound in the lab?

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for synthesis .
  • Waste disposal : Neutralize acidic/basic degradation products before incineration .
  • Acute toxicity : LD50 (oral, rat) > 500 mg/kg; avoid inhalation of fine powders .

Advanced: How can in silico toxicity prediction tools mitigate risks in preclinical development?

  • ADMET prediction : Use SwissADME or ProTox-II to flag hepatotoxicity (CYP3A4 inhibition) or mutagenicity (Ames test alerts) .
  • hERG liability : Screen for potassium channel binding (IC50 < 10 μM) using PatchXpress .
  • Metabolite identification : Predict Phase I metabolites (e.g., N-dealkylation of dioxopyrrolidinyl) via GLORYx .

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